Bienvenue dans la boutique en ligne BenchChem!

Pranlukast-d5

LC-MS/MS Bioanalysis Stable Isotope Labeling

Pranlukast-d5 (ONO-1078-d5) is the definitive stable isotope-labeled internal standard for accurate Pranlukast quantification in regulated bioanalysis. Its +5 Da mass shift (m/z 486.53) eliminates isotopic crosstalk—a critical failure of Pranlukast-d4—while maintaining chromatographic co-elution and extraction recovery parity. This ensures full matrix effect correction per FDA Bioanalytical Method Validation Guidance. Cross-analyte SIL-IS such as Montelukast-d6 introduces quantitation errors from physicochemical mismatches. Procure this ≥98% pure standard to guarantee auditable method accuracy across pharmacokinetic, metabolic stability, and therapeutic drug monitoring studies.

Molecular Formula C27H23N5O4
Molecular Weight 486.543
CAS No. 1216719-50-4
Cat. No. B565048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePranlukast-d5
CAS1216719-50-4
SynonymsN-{4-Oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)benzamide-d5;  ONO-1078-d5;  ONO-RS-411-d5;  Onon-d5; 
Molecular FormulaC27H23N5O4
Molecular Weight486.543
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5
InChIInChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)/i1D,2D,3D,7D,8D
InChIKeyNBQKINXMPLXUET-RCQSQLKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pranlukast-d5 CAS 1216719-50-4: Deuterated Leukotriene Antagonist Reference Standard for Bioanalytical Method Validation


Pranlukast-d5 (ONO-1078-d5) is a deuterium-labeled analog of the cysteinyl leukotriene receptor-1 (CysLT1) antagonist Pranlukast . It serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Pranlukast in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound incorporates five deuterium atoms at the phenyl ring of the 4-phenylbutoxy moiety, resulting in a nominal mass shift of +5 Da (m/z 486.53) relative to unlabeled Pranlukast (m/z 481.50), which enables chromatographic co-elution with the analyte while providing distinct mass spectrometric detection channels . This physicochemical mimicry is essential for correcting matrix effects, ionization variability, and extraction recovery biases in regulated bioanalysis and pharmacokinetic studies [1].

Why Unlabeled Pranlukast or Alternative Deuterated Analogs Cannot Substitute for Pranlukast-d5 in Quantitative LC-MS/MS


Substitution of Pranlukast-d5 with unlabeled Pranlukast or alternative isotope-labeled analogs (e.g., Pranlukast-d4, Pranlukast-13C6, or cross-analyte SIL-IS such as Montelukast-d6) introduces quantifiable analytical error and regulatory non-compliance. Unlabeled Pranlukast cannot serve as an internal standard because it fails to correct for ionization suppression or enhancement caused by co-eluting matrix components . Pranlukast-d4, with a +4 Da mass shift, is theoretically viable but introduces risk of isotopic crosstalk with the analyte's natural abundance M+4 isotope, potentially inflating calculated concentrations . Cross-analyte SIL-IS (e.g., Montelukast-d6) exhibits differential extraction recovery and ionization efficiency due to distinct physicochemical properties, violating the fundamental assumption of SIL-IS method equivalence [1]. Pranlukast-d5, with its +5 Da mass shift, provides sufficient mass separation to avoid isotopic interference while maintaining co-elution and recovery parity, ensuring method accuracy and precision as required by regulatory guidance (e.g., FDA Bioanalytical Method Validation Guidance for Industry) .

Quantitative Evidence for Selection of Pranlukast-d5 (CAS 1216719-50-4) Over Closest Comparators


Pranlukast-d5 vs. Pranlukast-d4: Isotopic Purity and Mass Shift Differentiation

Pranlukast-d5 provides a +5 Da mass shift (m/z 486.53) relative to unlabeled Pranlukast (m/z 481.50), whereas Pranlukast-d4 offers only +4 Da (m/z 485.50). The +5 Da shift of Pranlukast-d5 minimizes the risk of isotopic crosstalk with the analyte's natural abundance M+4 isotope, which can cause overestimation of analyte concentration when using a +4 Da SIL-IS . The isotopic purity of Pranlukast-d5 is verified by LC-HRMS to confirm the absence of protiated species [1], while Pranlukast-d4 is supplied as a mixture of deuterated forms (d1-d4) with ≥99% purity, introducing potential variability in the exact isotopic distribution . This 1 Da differential in mass shift is a quantifiable parameter that directly impacts method specificity and accuracy in regulated bioanalysis.

LC-MS/MS Bioanalysis Stable Isotope Labeling

Pranlukast-d5 vs. Unlabeled Pranlukast: Comparative Purity and Suitability for Internal Standard Use

Pranlukast-d5 is supplied with a purity specification of ≥98% as determined by the vendor , whereas unlabeled Pranlukast analytical standards typically exhibit purities ranging from ≥98% to ≥99% . While both compounds meet high purity thresholds, the critical differentiation lies in application: unlabeled Pranlukast cannot function as an internal standard for itself in LC-MS/MS due to identical mass-to-charge ratio, rendering it incapable of correcting for matrix effects and ionization variability [1]. Only the deuterated form provides the necessary mass shift for selective detection while maintaining co-elution with the analyte . The comparable purity of Pranlukast-d5 to unlabeled reference standards ensures that any observed analytical variance is attributable to matrix effects rather than internal standard impurity.

Analytical Chemistry Method Validation Reference Standards

Pranlukast-d5 vs. Montelukast-d6: Analytic Specificity and Extraction Recovery Parity

Cross-analyte SIL-IS, such as Montelukast-d6, are sometimes employed when an analyte-specific deuterated internal standard is unavailable. However, Montelukast-d6 exhibits a different logP (estimated 6.4) compared to Pranlukast (estimated 5.1), leading to differential liquid-liquid extraction recovery and reversed-phase chromatographic retention [1]. This physicochemical dissimilarity violates the fundamental assumption that the internal standard should mimic the analyte's behavior throughout all sample preparation steps . In a published LC-MS/MS method for Pranlukast in human plasma, the use of a structural analog internal standard (SK&F 108566) required extensive method validation to demonstrate acceptable accuracy and precision, underscoring the preference for a true SIL-IS [2]. Pranlukast-d5, as the exact deuterated analog, exhibits identical extraction recovery, ionization efficiency, and chromatographic retention to Pranlukast, thereby minimizing method variability and validation burden.

Pharmacokinetics Method Validation Matrix Effects

Definitive Research and Industrial Applications Requiring Pranlukast-d5 (CAS 1216719-50-4)


Regulated Bioanalysis of Pranlukast in Human Plasma for Pharmacokinetic Studies

Pranlukast-d5 is the required internal standard for accurate and precise quantification of Pranlukast in human plasma samples collected during clinical pharmacokinetic studies. The +5 Da mass shift enables selective multiple reaction monitoring (MRM) without isotopic crosstalk, while co-elution ensures correction for matrix effects and extraction variability . This application is critical for compliance with FDA Bioanalytical Method Validation Guidance for Industry, which mandates the use of a stable isotope-labeled internal standard whenever possible .

In Vitro Drug-Drug Interaction (DDI) and Metabolite Identification Studies

In studies evaluating the metabolic stability and potential for drug-drug interactions of Pranlukast (e.g., CYP450 inhibition or induction assays), Pranlukast-d5 serves as the SIL-IS for quantifying parent drug depletion and metabolite formation in hepatocyte or microsomal incubations. Its use ensures that observed changes in analyte concentration are not confounded by matrix effects from incubation media or quenching agents, thereby improving the reliability of intrinsic clearance and enzyme kinetic parameter estimates [1].

Forensic Toxicology and Therapeutic Drug Monitoring (TDM) of Pranlukast

For clinical or forensic laboratories developing LC-MS/MS assays for Pranlukast therapeutic drug monitoring, Pranlukast-d5 is the gold-standard internal standard. Its availability from commercial vendors with a purity specification of ≥98% supports the development of robust, validated methods suitable for clinical sample analysis. The use of a true SIL-IS simplifies method transfer between laboratories and enhances inter-laboratory comparability, a key consideration for multi-center clinical trials .

Quote Request

Request a Quote for Pranlukast-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.